2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with a carboxylic acid group and a thienyl group, which is further substituted with ethyl, isopropoxycarbonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thienyl derivative. The thienyl derivative is synthesized through the reaction of 4-ethyl-3-methylthiophene with isopropyl chloroformate under basic conditions to introduce the isopropoxycarbonyl group. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. The isopropoxycarbonyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.
tert-Butyl carbamate: Contains a carbamate group similar to the isopropoxycarbonyl group in the target compound.
Cyclohexanecarboxylic acid: The parent compound with a cyclohexane ring and a carboxylic acid group.
Uniqueness
2-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is unique due to the combination of its functional groups and the presence of the thienyl ring. This combination imparts specific chemical properties and potential biological activities that are not found in simpler compounds like methylcyclohexane or cyclohexanecarboxylic acid.
Properties
Molecular Formula |
C19H27NO5S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-methyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO5S/c1-5-12-11(4)26-17(15(12)19(24)25-10(2)3)20-16(21)13-8-6-7-9-14(13)18(22)23/h10,13-14H,5-9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
SCZVEZFNEFAXEQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2C(=O)O)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
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